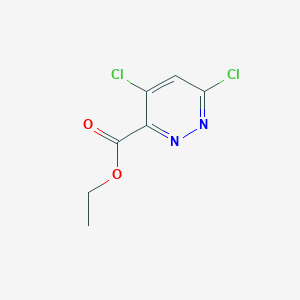![molecular formula C10H11ClN4 B1464897 [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249237-41-9](/img/structure/B1464897.png)
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Übersicht
Beschreibung
“(5-Chloro-2-methylphenyl)methanamine” is a compound with the CAS Number: 27917-13-1 . It has a molecular weight of 155.63 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-methylphenyl)methanamine” is 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 .Physical and Chemical Properties Analysis
“(5-Chloro-2-methylphenyl)methanamine” is a liquid . The compound has a molecular weight of 155.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine and similar compounds have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction, showcasing high yields and detailed structural establishment using spectroscopic techniques like NMR, MS, and elemental analysis (Younas, Abdelilah, & Anouar, 2014).
- The compounds’ structures have been comprehensively characterized using various techniques such as FT-IR, DSC, NMR (13C/1H), and Mass spectrometry, ensuring precise understanding of their molecular frameworks (Shimoga, Shin, & Kim, 2018).
Applications in Drug Discovery and Development
- These compounds, including derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine, have been a focal point in drug discovery due to their significant antimicrobial properties. They have been tested against pathogenic strains and shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in therapeutic applications (Thomas, Adhikari, & Shetty, 2010).
Chemical Properties and Interactions
- The molecular structure and crystallographic details of such compounds have been thoroughly studied, revealing intricate details like the stabilization of molecular conformation and packing through specific interactions, which are crucial for understanding their chemical properties and potential applications (Dong & Huo, 2009).
- Extensive studies on derivatives, including the analysis of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations, provide deep insights into the chemical behavior and interaction mechanisms of these compounds, essential for material science and pharmacological applications (Ahmed et al., 2020).
Eigenschaften
IUPAC Name |
[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUHXCNGJBNWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)



![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)







